N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
Overview
Description
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is a multifaceted chemical compound widely employed in scientific research. It is characterized as a white, odorless powder and serves as a crucial reagent, catalyst, and intermediate in various processes . Its versatility extends to facilitating the creation of polymers, dyes, pigments, peptides, peptidomimetics, and other small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide typically involves the reaction of N-methylguanidine with 2-(dimethylamino)ethyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at a specific temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-(Dimethylamino)ethyl]-N-methylguanidine oxide, while reduction could produce N-[2-(Dimethylamino)ethyl]-N-methylguanidine .
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is employed in a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Plays a role in the synthesis of peptides and peptidomimetics.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and pigments.
Mechanism of Action
The mechanism by which N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. As a catalyst, it accelerates reaction rates by lowering the activation energy required for the reaction to proceed. As an intermediate, it facilitates the transformation of reactants into desired end products by providing necessary building blocks .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators under LEDs.
(2-iodoethyl)dimethylamine hydroiodide: Similar in structure and used in various chemical reactions.
N,N-Dimethylethylenediamine: Used as a reagent in organic synthesis.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide stands out due to its versatility and wide range of applications in scientific research. Its ability to act as a reagent, catalyst, and intermediate makes it a valuable compound in various fields .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOUBAVZCHJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594670 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-24-5 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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